molecular formula C9H9BrO2 B1278589 4-Bromo-2-ethylbenzoic acid CAS No. 644984-78-1

4-Bromo-2-ethylbenzoic acid

Cat. No. B1278589
M. Wt: 229.07 g/mol
InChI Key: QICLFMFOLSIPOD-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzoic acid is a chemical compound that is part of the bromobenzoic acid family. While the provided papers do not directly discuss 4-Bromo-2-ethylbenzoic acid, they do provide insights into the synthesis, molecular structure, and chemical reactions of closely related bromobenzoic acid derivatives. These compounds are often used as building blocks in organic synthesis, particularly in the construction of heterocycles and other complex organic molecules.

Synthesis Analysis

The synthesis of bromobenzoic acid derivatives is a topic of interest in several studies. For instance, a 2-step parallel synthesis approach for spiro compounds using 2-bromobenzoic acids as building blocks is described, which involves sequential intramolecular free radical Michael additions . Another study reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating the versatility of bromobenzoic acids in synthesizing heterocyclic structures . Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis is detailed, showcasing the multi-step nature of such synthetic processes .

Molecular Structure Analysis

The molecular structure of bromobenzoic acid derivatives is crucial for their reactivity and potential applications. One study presents the structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, an intermediate for pyrimidine medicaments, which was identified using mass spectrometry . Another research paper discusses the synthesis and characterization of a cocrystal involving a bromopyridine and 4-methylbenzoic acid, which was analyzed using various spectroscopic methods and theoretical calculations . These studies highlight the importance of structural analysis in understanding the properties of bromobenzoic acid derivatives.

Chemical Reactions Analysis

The reactivity of bromobenzoic acid derivatives in chemical reactions is a key aspect of their utility in organic synthesis. The papers describe various reactions, such as the conversion of bromobenzoic acid derivatives into other heterocycles , and the formation of supramolecular assemblies through hydrogen bonding interactions . These reactions are essential for the creation of complex molecular architectures and have implications in fields such as medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzoic acid derivatives are influenced by their molecular structure. While the papers do not provide extensive data on the physical properties of 4-Bromo-2-ethylbenzoic acid, they do offer insights into related compounds. For example, the hypolipidemic activity of ethyl 4-benzyloxybenzoate analogs, including a bromobenzyloxy derivative, is discussed in terms of their biological activity and effects on cholesterol biosynthesis . These properties are critical for the development of pharmaceutical agents and other applications.

Scientific Research Applications

Chemical Synthesis and Reactions

4-Bromo-2-ethylbenzoic acid has been utilized in various chemical synthesis processes. For example, it undergoes P–C coupling reactions with diarylphosphine oxides in the absence of any catalyst in water under microwave irradiation, a method that highlights its reactivity and potential in organic synthesis (Jablonkai & Keglevich, 2015). Additionally, it serves as a precursor in the synthesis of functional polymers, demonstrating its utility in material science (Sumida & Vogl, 1981).

Pharmacology and Toxicology

While ensuring the exclusion of drug use, dosage, and side effects, it's noteworthy that 4-Bromo-2-ethylbenzoic acid derivatives have been studied in the context of their metabolic pathways and potential toxic effects in various species, providing insights into their pharmacokinetics and safety profiles (Carmo et al., 2005).

Materials Science and Engineering

In the field of materials science, 4-Bromo-2-ethylbenzoic acid derivatives are explored for their potential in synthesizing new materials. For instance, the synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry and material science, illustrates its role in the development of new compounds (Deng et al., 2015).

Environmental Science

In environmental science, the degradation of bromobenzoic acids, including 4-Bromo-2-ethylbenzoic acid, by specific bacterial strains like Pseudomonas aeruginosa, is studied for its implications in bioremediation and environmental pollution control (Higson & Focht, 1990).

Safety And Hazards

4-Bromo-2-ethylbenzoic acid is associated with certain hazards. The compound is labeled with the GHS07 pictogram, and the signal word for it is "Warning" . It is advised to avoid contact with skin and eyes, and not to breathe in the dust or ingest the compound .

Relevant Papers The search results do not provide specific peer-reviewed papers related to 4-Bromo-2-ethylbenzoic acid . For a more comprehensive analysis, it would be beneficial to conduct a thorough literature review using scientific databases.

properties

IUPAC Name

4-bromo-2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICLFMFOLSIPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443114
Record name 4-Bromo-2-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethylbenzoic acid

CAS RN

644984-78-1
Record name 4-Bromo-2-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-ethylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a yellow solution of 2,2,6,6-TMPH (8.30 g, 58.88 mmol) in THF (9 mL) was added n-BuLi (25 mL) slowly at −78° C. under protection of nitrogen. Thereto, the mixture was warmed up to room temperature, stirred at this temperature for an hour, and then cooled to −78° C. again. A solution of 4-bromo-2-methylbenzoic acid (6.0 g, 28.04 mmol) in THF (60 mL) was added slowly, kept stirring at this temperature for an hour, added MeI (7.96 g, 56.07 mmol) solution (in 35 mL THF), the mixture above was then stirred overnight at room temperature. LCMS showed the reaction was completed. Water was added, the mixture was then washed with ethyl acetate. The aqueous phase was acidified to pH=1, extracted with ethyl acetate twice, and concentrated the organic phase to a residue which was trituated with PE/EA=1/1 to give 4.28 g of the title compound (67%).
[Compound]
Name
2,2,6,6-TMPH
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.96 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

To a 1 L three neck round-bottom flask, which was purged and maintained with a nitrogen atmosphere, was added 4-bromo-2-fluorobenzoic acid (50.0 g, 228 mmol, 1.00 equiv) in tetrahydrofuran (500 mL). A solution of ethylmagnesium bromide (250 mL, 3 M in THF) was added dropwise at 0° C. The resulting solution was stiffed for 3-4 h at 0° C. The mixture was then carefully quenched by dropwise addition of water at 0° C. After complete quench of the reaction, additional water was added and the pH was adjusted to 2-3 with hydrogen chloride (aqueous, 2 M). The mixture was extracted with 2×200 mL of ethyl acetate and the organic layers were combined. Sodium hydroxide (2N, aq.) was employed to adjust the pH to 7-8. The resulting mixture was washed with 2×200 mL of ethyl acetate. The pH value of the aqueous solution was adjusted to 2-3 with 2N hydrogen chloride, then extracted with 2×200 mL of ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. This resulted in 30.0 g (57%) of 4-bromo-2-ethylbenzoic acid as a yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-bromo-2-fluorobenzoic acid (2.0 g, 9.17 mmol) in THF (16 mL), was added 1.0 Methyl magnesium bromide in THF (32 mL, 32.0 mmol) dropwise at 0° C. and the resultant reaction mixture was stirred at ambient temperature for 18 h. The reaction mixture was quenched with 2 N HCl and extracted with ethyl acetate. The combined ethyl acetate layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude 4-bromo-2-ethylbenzoic acid as a colorless liquid that was used in the next step without purification (0.4 g): 1H NMR (400 MHz, CDCl3) δ 7.64 (d, J=8.4 Hz, 1H), 7.47 (m, 1H), 7.43 (m, 1H), 2.95 (q, J=4.0 Hz, 2H), 1.32 (t, J=4.0 Hz, 3H); ESIMS m/z 228.97 ([M+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hammond, DG Washburn, TH Hoang… - Bioorganic & medicinal …, 2009 - Elsevier
… The aqueous layer was extracted three times with EtOAc (30 mL), and the combined organic extracts were dried over Na 2 SO 4 and concentrated to give 4-bromo-2-ethylbenzoic acid …
Number of citations: 51 www.sciencedirect.com
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
… The 4-bromo-2-ethylbenzoic acid (19) could be prepared from 17 employing the same protocol. Starting with 4-bromo-2-methylbenzoic acid methyl ester 14 (20), 4-alkyl-2-…
Number of citations: 95 pubs.acs.org

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